![molecular formula C22H29N3O2 B2647642 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide CAS No. 954242-50-3](/img/structure/B2647642.png)
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and other organic compounds. For instance, dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . In another example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .Scientific Research Applications
Nonlinear Optical Applications
The compound has been studied for its nonlinear optical (NLO) properties . It has been found to exhibit significant nonlinear refractive index and nonlinear absorption coefficient . These properties make it a potential candidate for applications in photonics and optoelectronics , including optical computing, optical data storage, optical limiting, up conversion lasing, two-photon microscopy, and optical switching .
Synthesis of Novel Organic Compounds
The compound can be used in the synthesis of novel organic compounds . The chemical structure of organic molecules can be fine-tuned to achieve the desired NLO properties .
Dyeing Polyester Fabrics
The compound has been used in the creation of novel disperse colors for dyeing polyester fabrics . The process involves reacting enaminone derivatives with phenyldiazonium salt .
Antimicrobial Activities
The synthetic dyes created from the compound have been tested for their antifungal activity against various fungal strains . This suggests potential applications in the development of antimicrobial agents .
Drug Delivery Applications
The compound has been used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .
Gene Delivery Applications
The compound has been used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Synthesis of Acyclic and Carbocyclic Compounds
The compound has high synthetic applications in the preparation of acyclic and carbocyclic compounds as well as a broad range of heterocyclic and fused heterocyclic derivatives .
UV Protection and Self-Cleaning Applications
The compound has been used in the treatment of polyester fabrics with zinc oxide nanoparticles to impart them with self-cleaning quality , enhance their light fastness , enhance their antibacterial efficacy , and enhance UV protection .
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-15-13-16(2)20(17(3)14-15)24-22(27)21(26)23-12-6-7-18-8-10-19(11-9-18)25(4)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKSHFUQCBCHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide |
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